molecular formula C11H21FN2O2 B1531480 cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester CAS No. 1376609-34-5

cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester

Cat. No.: B1531480
CAS No.: 1376609-34-5
M. Wt: 232.29 g/mol
InChI Key: VGCKWWMMIKCCKU-DTWKUNHWSA-N
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Description

“Cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1376609-34-5 . It has a molecular weight of 232.3 .


Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl ((3S,4R)-3-fluoropiperidin-4-yl) (methyl)carbamate" . The InChI code is "1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1" . This suggests that the compound contains a fluorinated piperidine ring, a carbamate group, and a tert-butyl ester group.


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Stereospecific Syntheses : Research on the stereospecific synthesis of fluorine-containing compounds and cyclopropanes provides insights into methodologies that could be applicable to the synthesis and application of "cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester". The novel stereoselective synthesis of cis-2-fluorocyclopropane-1-carboxylic acid highlights a multi-step approach involving fluorination and reductive desulfonylation processes, showcasing techniques that might be relevant for synthesizing fluorinated piperidines (Toyota et al., 1996).

  • Synthetic Routes to Piperidine Derivatives : A study on the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for potent protein kinase inhibitors, demonstrates advanced synthetic strategies that may be adapted for related compounds (Hao et al., 2011).

  • Catalytic Applications : Research into cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes illustrates the compound's use as a catalyst for oxidative cyclization, suggesting potential roles in synthetic chemistry and industrial applications (Dönges et al., 2014).

Medicinal Chemistry Applications

  • Neuropeptide Y Antagonist Synthesis : The practical synthesis of a neuropeptide Y antagonist, highlighting the use of stereoselective addition to ketenes, showcases the compound's potential applications in the development of therapeutics (Iida et al., 2005).

  • Enantioselective Syntheses of Bioactive Alkaloids : Demonstrating the versatility of piperidine derivatives for synthesizing bioactive alkaloids, such as sedridine and coniine, underscores the compound's relevance in medicinal chemistry and drug development (Passarella et al., 2005).

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCKWWMMIKCCKU-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCNC[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
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cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
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cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
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cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
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cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
Reactant of Route 6
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cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester

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